molecular formula C21H25N2O4P B188444 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane CAS No. 172881-96-8

1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane

Cat. No. B188444
M. Wt: 400.4 g/mol
InChI Key: DTXRUNJMFKOIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane, also known as DIPN, is a bicyclic compound that has been widely studied for its potential applications in various scientific fields. DIPN is a unique compound due to its structure, which contains both a bicyclic ring system and a phosphorylated amine group.

Scientific Research Applications

1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been studied for its potential applications in various scientific fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the activity of the enzyme thymidylate synthase. In chemical biology, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been used as a probe to study protein-ligand interactions and enzyme mechanisms. In materials science, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been explored for its potential as a building block for the synthesis of novel materials.

Mechanism Of Action

The mechanism of action of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane is related to its ability to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane binds to the active site of thymidylate synthase and prevents the enzyme from converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to a decrease in the production of dTMP, which ultimately results in decreased DNA synthesis.

Biochemical And Physiological Effects

1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been shown to have both biochemical and physiological effects. In biochemical studies, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been found to inhibit the activity of thymidylate synthase with an IC50 value of approximately 0.5 μM. In physiological studies, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been found to have anti-cancer activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane in lab experiments is its ability to selectively inhibit the activity of thymidylate synthase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane. One area of research could focus on the development of more potent and selective inhibitors of thymidylate synthase based on the structure of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane. Another area of research could explore the use of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane as a building block for the synthesis of novel materials with unique properties. Additionally, further studies could investigate the potential of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane as an anti-cancer agent in vivo and its potential use in combination with other anti-cancer drugs.

Synthesis Methods

The synthesis of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane involves the reaction of 1,5-dimethyl-3-oxo-2,6-diphenyl-2,3,6,7-tetrahydro-1H-purine with diphenyl chlorophosphate. The reaction is typically carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane.

properties

CAS RN

172881-96-8

Product Name

1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane

Molecular Formula

C21H25N2O4P

Molecular Weight

400.4 g/mol

IUPAC Name

3-diphenoxyphosphoryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C21H25N2O4P/c1-20-13-22-14-21(2,19(20)24)16-23(15-20)28(25,26-17-9-5-3-6-10-17)27-18-11-7-4-8-12-18/h3-12,22H,13-16H2,1-2H3

InChI Key

DTXRUNJMFKOIDA-UHFFFAOYSA-N

SMILES

CC12CNCC(C1=O)(CN(C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C

Canonical SMILES

CC12CNCC(C1=O)(CN(C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C

Origin of Product

United States

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